1-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}butan-1-ol
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Overview
Description
1-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL is a complex organic compound with a unique structure that combines a benzodiazole ring with an ethylphenoxyethyl group and a butanol moiety
Preparation Methods
The synthesis of 1-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL involves several steps. One common synthetic route includes the reaction of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is then reacted with 1,3-benzodiazole-2-carboxylic acid under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
1-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
1-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL can be compared with similar compounds such as:
N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine: This compound shares a similar ethylphenoxyethyl group but differs in the presence of an amine group instead of a benzodiazole ring.
1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate: This compound has a similar ethylphenoxyethyl group but includes a piperidine ring instead of a benzodiazole ring.
The uniqueness of 1-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol |
InChI |
InChI=1S/C21H26N2O2/c1-3-7-20(24)21-22-18-8-5-6-9-19(18)23(21)14-15-25-17-12-10-16(4-2)11-13-17/h5-6,8-13,20,24H,3-4,7,14-15H2,1-2H3 |
InChI Key |
HXUFBTANPMZPGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)CC)O |
Origin of Product |
United States |
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